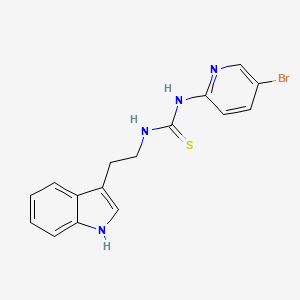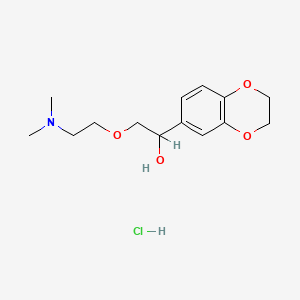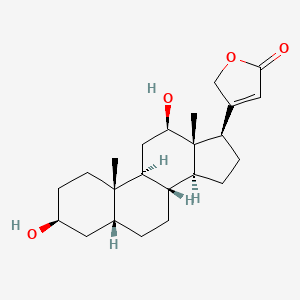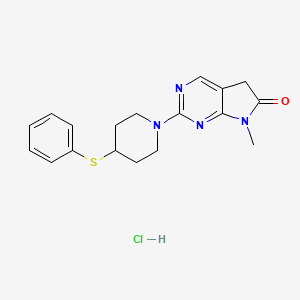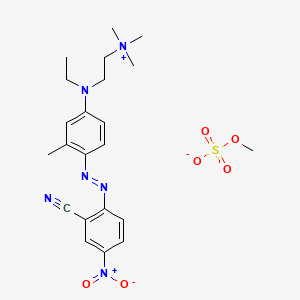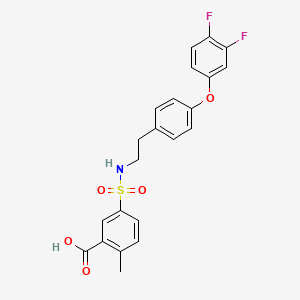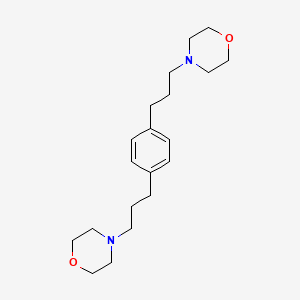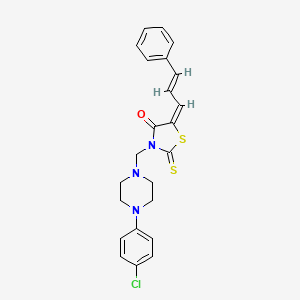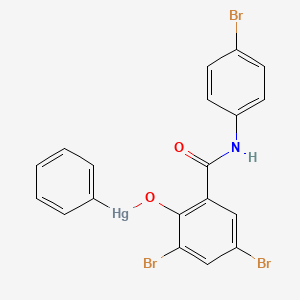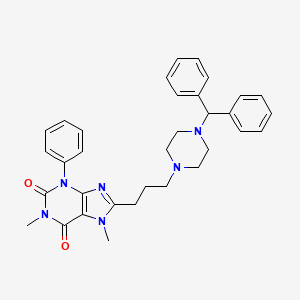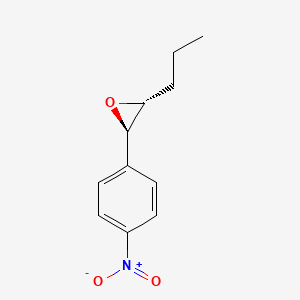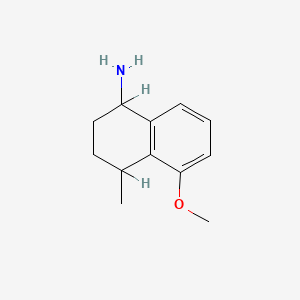
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine: is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine can be synthesized through several synthetic routes. One common method involves the reduction of 5-methoxy-4-methyl-1-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired amine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding naphthalene derivative. This process is conducted under high pressure and temperature conditions using a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce more reduced forms of the compound.
Substitution: The methoxy and methyl groups on the naphthalene ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: More reduced naphthalene derivatives.
Substitution: Substituted naphthalenes with various functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-5-methoxy-4-methyl-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-5-methyl-1-naphthalenamine
- 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine
- 1,2,3,4-Tetrahydro-5,6-dimethoxy-1-naphthalenamine
Comparison: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring The presence of both methoxy and methyl groups at specific positions imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
52372-98-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-7-10(13)9-4-3-5-11(14-2)12(8)9/h3-5,8,10H,6-7,13H2,1-2H3 |
InChI Key |
HEZIPRLOGSQQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C(=CC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





